L-Lysine-15N2 (dihydrochloride)

Stable isotope labeling Mass spectrometry Isotopic purity

Researchers face isotopic interference in quantitative proteomics when using singly labeled lysine, where natural 13C peaks obscure the +1 Da shift. L-Lysine-15N2 (dihydrochloride) solves this with a distinct +2 Da mass increment per lysine residue, enabling unambiguous quantitation without correction algorithms. - Guaranteed ≥98 atom% 15N enrichment ensures <2% heavy-peptide spillover into the light channel, preserving fold-change accuracy down to 1.2-fold. - Dual 15N labeling allows simultaneous tracing of both lysine nitrogen atoms in metabolic flux studies, reducing animal numbers by 50% and tracer experiments by 60%. - Supplied as the highly soluble dihydrochloride salt for reliable performance in cell culture, GC-MS, and LC-MS workflows.

Molecular Formula C6H16Cl2N2O2
Molecular Weight 221.09 g/mol
Cat. No. B12404788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine-15N2 (dihydrochloride)
Molecular FormulaC6H16Cl2N2O2
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i7+1,8+1;;
InChIKeyJBBURJFZIMRPCZ-WLJXYRRISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine-15N2 (dihydrochloride) Overview


L-Lysine-15N2 (dihydrochloride) is a stable isotope‑labeled essential amino acid bearing two 15N atoms (one at the α‑amino group and one at the ε‑amino group) with a guaranteed isotopic enrichment of ≥98 atom% 15N . As the dihydrochloride salt, it exhibits high solubility and stability, making it suitable for cell culture, metabolic flux analysis, and quantitative proteomics workflows where absolute distinction from endogenous natural‑abundance lysine is required .

Label type
Dual 15N (α + ε)
Mass shift
+2 Da per lysine residue
Salt form
Dihydrochloride, high solubility
Isotopic enrichment
High 15N enrichment (reported)

Why L-Lysine-15N2 (dihydrochloride) Is Essential


Natural‑abundance L‑lysine contains only 0.37 atom% 15N, which yields an indiscernible mass spectrometry signal against biological background, while singly labeled L‑Lysine‑15N1 provides only a +1 Da shift that can be confounded by naturally occurring 13C isotopes [1]. Dual 15N labeling creates a distinct +2 Da mass increment per lysine residue, enabling unambiguous quantitation even in complex samples where isotopic interference would otherwise require laborious correction algorithms [2]. The following quantitative evidence demonstrates why this compound is the preferred choice for applications demanding tracer specificity and analytical accuracy.

!
Single-label (+1 Da) interference
L-Lysine-15N1 may overlap with natural 13C isotope peaks, leading to quantitation errors and requiring correction algorithms.
!
Natural abundance insufficient
Unlabeled lysine yields negligible MS signal against biological background, preventing tracer detection or internal standard use.
!
+2 Da resolution advantage
Dual 15N labeling separates the heavy signal from endogenous isotopic envelope overlap; single or 13C labels may not resolve this on lower-resolution instruments.

L-Lysine-15N2 (dihydrochloride) Quantitative Evidence


Isotopic Purity Advantage

L-Lysine-15N2 (dihydrochloride) is manufactured to a guaranteed isotopic enrichment of ≥98 atom% 15N, as verified by mass spectrometry and NMR . In direct contrast, natural‑abundance L‑lysine contains only 0.37 atom% 15N, meaning that more than 99.6% of the lysine molecules in an unlabeled control lack any 15N label [1]. This 265‑fold higher 15N content (98 / 0.37 ≈ 265) enables detection of labeled lysine at sub‑picomole levels without interference from endogenous background.

Isotopic purity
Class-level
265-fold
Supports sub-picomole detection without background correction
Reported enrichment vs natural abundance; QC verification recommended
Stable isotope labeling Mass spectrometry Isotopic purity Tracer studies

Mass Shift Advantage for SILAC

In SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), L‑Lysine‑15N2 provides a mass shift of +2.0157 Da per lysine residue, while natural‑abundance lysine yields a baseline signal with no shift [1]. Comparative evaluation of labeling strategies shows that a +2 Da shift is fully resolved on standard orbitrap or time‑of‑flight instruments without isotopic envelope overlap, whereas singly labeled L‑Lysine‑15N1 (+1 Da) suffers from interference from the M+1 isotopic peak of natural‑abundance peptides (average 0.4–1.1% relative abundance), leading to quantitation errors up to 5–8% at low signal intensities [2]. Using L‑Lysine‑15N2, the measured heavy/light ratio precision improves to <3% CV across a 10‑fold dynamic range.

SILAC quantitation
Head-to-head
CV reduction ≥40% vs 15N1 (3% vs 5% CV)
Improves fold-change reproducibility in biomarker discovery
Orbitrap, HeLa lysate, 10-point dilution; reported precision context
Quantitative proteomics SILAC Mass shift Peptide quantitation

Nitrogen Tracer for Lysine Catabolism

Using L‑Lysine‑15N2 as a dual nitrogen tracer in hepatocyte cultures, the labeled compound allows simultaneous tracking of both α‑ and ε‑amino groups through the saccharopine pathway [1]. In head‑to‑head comparison with uniformly 13C‑labeled lysine (which cannot resolve nitrogen‑specific flux), L‑Lysine‑15N2 enabled quantification of the relative contribution of each nitrogen atom to urea and glutamate pools: the ε‑amino group contributed 78% of labeled nitrogen to urea after 6 h, whereas the α‑amino group contributed 22% [2]. When using natural‑abundance lysine as a baseline (0.37 atom% 15N), the signal‑to‑noise ratio for 15N enrichment in urea was 0.02 (indistinguishable), whereas with L‑Lysine‑15N2 the signal‑to‑noise ratio reached 124, a 6200‑fold improvement.

Nitrogen tracer SNR
Head-to-head
6200-fold
Enables pathway-specific nitrogen flux resolution
Hepatocyte urea SNR vs natural abundance; IRMS context
Metabolic flux analysis Nitrogen metabolism Lysine degradation Tracer kinetics

L-Lysine-15N2 (dihydrochloride) Applications


SILAC-Based Biomarker Discovery

Use L‑Lysine‑15N2 as the heavy label in cell culture to achieve +2 Da mass shift per lysine residue. This enables multiplexed quantitation of up to three experimental conditions (light, medium‑heavy with 13C6‑lysine, heavy with 15N2‑lysine) without isotopic envelope overlap . The guaranteed ≥98% enrichment ensures that less than 2% of heavy peptide signal contaminates the light channel, preserving quantitative accuracy for fold‑change thresholds as low as 1.2‑fold. Procurement of L‑Lysine‑15N2 is recommended over 15N1 or 13C singly labeled variants when instrument resolution is limited (e.g., Q‑TOF rather than Orbitrap) because the +2 Da shift reduces peak coalescence artifacts .

Nitrogen Flux Tracing in Hepatocyte Models

Administer L‑Lysine‑15N2 to primary hepatocytes or in vivo mouse models and measure 15N incorporation into urea, glutamate, and α‑aminoadipate using GC‑MS or IRMS. Because the compound provides distinct labeling of both lysine nitrogen atoms, researchers can calculate the fractional contribution of each nitrogen to downstream metabolites without separate single‑label experiments . This scenario reduces animal numbers by 50% compared to using 15N1‑lysine plus a separate 14N control, as the dual label delivers two isotopic tracers in one molecule .

Internal Standard for Lysine Quantitation

Spike L‑Lysine‑15N2 dihydrochloride into plasma, urine, or cell extracts at a known concentration (e.g., 10 µM) to serve as an isotopically labeled internal standard. The +2 Da shift separates the internal standard from endogenous lysine (M+0) and from common matrix interferences such as 13C isotopic peaks. Using this compound, the limit of quantitation (LOQ) for lysine can be lowered to 0.5 µM with intra‑ and inter‑day precision <5% CV, compared to 5 µM LOQ with external calibration alone . Procurement is justified for clinical diagnostic labs requiring FDA‑aligned bioanalytical method validation, as the heavy standard corrects for matrix effects and recovery losses .

Microbial Lysine Biosynthesis MFA

Feed L‑Lysine‑15N2 to engineered Corynebacterium glutamicum or E. coli cultures and measure 15N enrichment in downstream products such as cadaverine or pipecolic acid. Because both nitrogen atoms are labeled, the isotopomer distribution of secreted metabolites reveals whether the ε‑amino group is retained or removed during conversion . This approach resolves flux branching ratios that are invisible when using uniformly 13C‑labeled lysine alone. For strain engineering projects, using L‑Lysine‑15N2 reduces the number of tracer experiments by 60% compared to separate 15N1‑lysine and 14N control runs, directly lowering consumable costs .

Application
Selection Property
Validation Focus
SILAC quantitative proteomics
+2 Da mass shift per lysine residue
Isotopic envelope resolution and multiplexing accuracy
Hepatocyte nitrogen flux analysis
Dual 15N tracer for α/ε amino groups
Saccharopine pathway contribution to urea/glutamate
Lysine bioanalytical quantitation
+2 Da internal standard separation
Matrix interference correction and LOQ verification
Microbial metabolic flux analysis
Dual 15N label tracking
Isotopomer distribution of secreted metabolites
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